CID 156588628
Description
Key properties inferred from similar compounds include moderate solubility in polar solvents (e.g., 0.249 mg/ml in aqueous solutions) and a logP (octanol-water partition coefficient) indicative of moderate lipophilicity (~2.13–2.85), which may influence its pharmacokinetic behavior .
Experimental synthesis methods for CID 156588628 likely involve halogenation and cyclization reactions, as seen in structurally related compounds (e.g., bromination of thiophene derivatives followed by coupling with fluorinated aryl amines) . Characterization data, such as NMR and mass spectrometry, would be essential to confirm its identity and purity, adhering to standards outlined in and .
Properties
Molecular Formula |
C20H13Cl2F3N3O4S |
|---|---|
Molecular Weight |
519.3 g/mol |
InChI |
InChI=1S/C20H13Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17,29-31H,7H2/t15-,17+/m1/s1 |
InChI Key |
QQABHEDHHCJZLA-WBVHZDCISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1S[C]2[C]([C@H]([C]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1S[C]2[C](C([C](C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156588628 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CID 156588628 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may serve as a probe or tool for studying biological processes. In medicine, it could be investigated for its potential therapeutic effects. In industry, it might be utilized in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CID 156588628 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Comparison
Physicochemical Properties
| Property | This compound | CAS 20358-06-9 |
|---|---|---|
| Molecular Weight | ~200–220 g/mol | 168.19 g/mol |
| LogP (XLOGP3) | 2.13–2.85 | 2.13 |
| Solubility (mg/ml) | 0.25–0.30 | 0.249 |
| TPSA | ~67 Ų | 67.15 Ų |
| CYP1A2 Inhibition | Yes | Yes |
Compound 2: CAS 54198-89-9 (C₅H₅ClN₂)
Functional Comparison
- Application: Used as a catalyst intermediate, similar to this compound’s role in organometallic synthesis .
- Safety Profile : CAS 54198-89-9 exhibits higher toxicity (H302: harmful if swallowed) compared to this compound, which may have milder warnings .
Discussion of Key Differences and Implications
- Bioavailability : this compound’s higher logP than CAS 20358-06-9 may enhance membrane permeability but reduce aqueous solubility, impacting formulation strategies .
- Safety : this compound’s lack of acute toxicity warnings (vs. CAS 54198-89-9) suggests safer handling profiles .
- Synthetic Complexity : this compound requires multi-step purification, increasing production costs compared to single-step syntheses for CAS 54198-89-9 .
Q & A
How to formulate a research question for studying CID 156588628 while ensuring scientific rigor?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical and academic value . For hypothesis-driven studies, apply PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure questions, e.g., "How does this compound interact with [specific biological target] compared to [control compound] in [model system]?" . Avoid vagueness by narrowing scope (e.g., specifying concentration ranges or mechanistic pathways) and validate clarity via peer feedback .
Q. What experimental design principles ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Materials & Methods : Document synthesis/purification protocols, instrument calibration (e.g., NMR, HPLC), and batch-specific variations . Reference established procedures for analogous compounds and justify modifications .
- Controls : Include positive/negative controls and replicate experiments to account for variability.
- Data Transparency : Report raw data, preprocessing steps (e.g., normalization), and statistical thresholds (e.g., p-value adjustments for multiple comparisons) .
Q. How to conduct a systematic literature review for this compound?
- Methodological Answer :
- Search Strategy : Use aggregated search tools to combine databases (PubMed, SciFinder) and filter by relevance (e.g., mechanistic studies, toxicity profiles) .
- Gap Analysis : Map existing studies to identify under-researched areas (e.g., metabolic pathways, long-term stability) using tools like PRISMA flow diagrams .
- Critical Appraisal : Evaluate sources for bias (e.g., industry-funded vs. academic studies) and methodological consistency .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s bioactivity?
- Methodological Answer :
- Meta-Analysis : Pool datasets using random-effects models to account for heterogeneity; assess publication bias via funnel plots .
- Methodological Audit : Compare experimental conditions (e.g., cell lines, solvent systems) across studies to identify confounding variables .
- Replication Studies : Reproduce conflicting experiments with standardized protocols and orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Q. What advanced analytical techniques optimize characterization of this compound’s physicochemical properties?
- Methodological Answer :
- Multi-Method Validation : Combine crystallography (XRD), mass spectrometry (HRMS), and computational modeling (DFT) to confirm structural integrity .
- Dynamic Studies : Use time-resolved spectroscopy or microcalorimetry to assess stability under varying conditions (pH, temperature) .
- Data Integration : Employ cheminformatics tools (e.g., KNIME, Pipeline Pilot) to correlate spectral data with bioactivity .
Q. How to address ethical challenges in interdisciplinary research on this compound?
- Methodological Answer :
- Ethical Frameworks : Align with BELMONT principles (beneficence, justice, respect) for studies involving human-derived samples .
- Data Security : Anonymize sensitive datasets (e.g., clinical trial records) and adhere to GDPR/IRB protocols .
- Interdisciplinary Collaboration : Establish clear authorship criteria and conflict-of-interest declarations to maintain transparency .
Methodological Tables
Key Recommendations
- Data Contradictions : Prioritize methodological transparency and cross-validation .
- Interdisciplinary Work : Leverage contextualized search tools to integrate chemistry, biology, and computational data .
- Ethical Compliance : Document IRB approvals and data-sharing agreements in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
